1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone
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Overview
Description
1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{[5-(8-METHOXY-3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHAN-1-ONE is a complex organic compound that features multiple functional groups, including benzodioxin, benzodioxepin, triazole, and sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{[5-(8-METHOXY-3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHAN-1-ONE typically involves multi-step organic synthesis. The process may include:
- Formation of the benzodioxin and benzodioxepin rings through cyclization reactions.
- Introduction of the triazole ring via azide-alkyne cycloaddition (click chemistry).
- Sulfanyl group incorporation through thiol-ene reactions or nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{[5-(8-METHOXY-3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its triazole and benzodioxin moieties.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent due to its complex structure and functional groups.
Industry
Materials Science: Used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{[5-(8-METHOXY-3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHAN-1-ONE depends on its application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The benzodioxin and triazole rings may interact with specific amino acid residues in the enzyme’s active site, leading to inhibition.
Comparison with Similar Compounds
Similar Compounds
1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{[5-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHAN-1-ONE: Lacks the methoxy group, leading to different chemical properties.
1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{[5-(8-METHOXY-3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}PROPANE-1-ONE: Has a different alkyl chain length, affecting its reactivity and applications.
Uniqueness
The presence of both benzodioxin and benzodioxepin rings, along with the triazole and sulfanyl groups, makes 1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{[5-(8-METHOXY-3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHAN-1-ONE unique
Properties
Molecular Formula |
C23H23N3O6S |
---|---|
Molecular Weight |
469.5 g/mol |
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-(7-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]ethanone |
InChI |
InChI=1S/C23H23N3O6S/c1-26-22(15-11-20-21(12-18(15)28-2)30-7-3-6-29-20)24-25-23(26)33-13-16(27)14-4-5-17-19(10-14)32-9-8-31-17/h4-5,10-12H,3,6-9,13H2,1-2H3 |
InChI Key |
AVRWJFVQMWMXEF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)C2=CC3=C(C=C2)OCCO3)C4=CC5=C(C=C4OC)OCCCO5 |
Origin of Product |
United States |
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